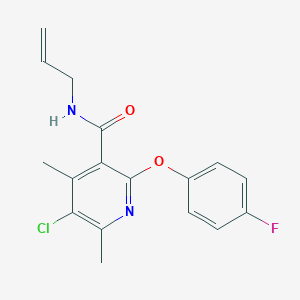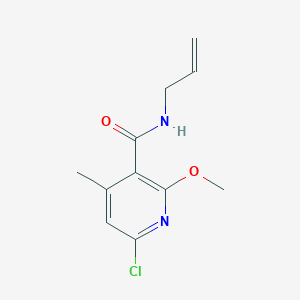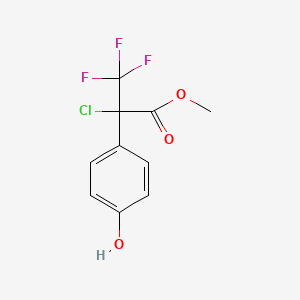![molecular formula C18H19NO5 B4298316 3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298316.png)
3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid
描述
3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid, commonly known as MPAPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
作用机制
MPAPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes and reducing the production of prostaglandins. It also inhibits the production of NO, which is involved in the inflammatory response. MPAPA has been found to be a selective COX-2 inhibitor, which means that it selectively inhibits the activity of COX-2 enzymes without affecting the activity of COX-1 enzymes, which are involved in the production of cytoprotective prostaglandins.
Biochemical and Physiological Effects:
MPAPA has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in inflamed tissues. MPAPA has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of MPAPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. MPAPA has also been found to be a selective COX-2 inhibitor, which means that it may have fewer side effects than non-selective COX inhibitors such as aspirin and ibuprofen. However, MPAPA has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on MPAPA. One direction is to further investigate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other inflammatory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MPAPA.
科学研究应用
MPAPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. MPAPA also inhibits the production of nitric oxide (NO), which is involved in the inflammatory response.
属性
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-14-9-7-13(8-10-14)16(11-18(21)22)19-17(20)12-24-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARMDFIWROATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-benzyl-6-isopropyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4298252.png)
![ethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298254.png)

![3-hydroxy-3-(trifluoromethyl)[1]benzofuro[3,2-f][1]benzofuran-2(3H)-one](/img/structure/B4298281.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298292.png)
![9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)-3-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4298308.png)
![N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4298328.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4298335.png)
![N-(3-chlorophenyl)-3-{[4-(2,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4298341.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298347.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298355.png)
![ethyl 2-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B4298362.png)